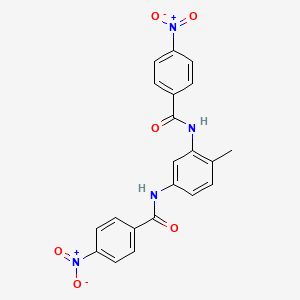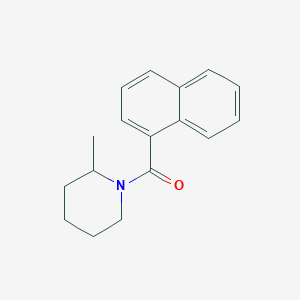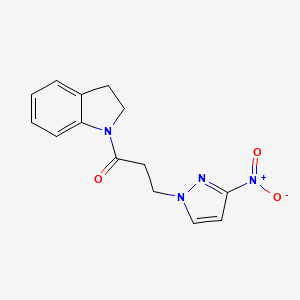
1-(2,3-dihydro-1H-indol-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-indol-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one is a synthetic organic compound that features both an indole and a pyrazole moiety The indole structure is a bicyclic system containing a benzene ring fused to a pyrrole ring, while the pyrazole is a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The final step involves coupling the indole and pyrazole moieties. This can be achieved through a nucleophilic substitution reaction where the indole derivative reacts with a halogenated pyrazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the indole ring, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: 1-(2,3-dihydro-1H-indol-1-yl)-3-(3-amino-1H-pyrazol-1-yl)propan-1-one.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-(2,3-dihydro-1H-indol-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Material Science: In materials applications, the compound’s electronic properties are influenced by the conjugated systems of the indole and pyrazole rings, making it useful in organic electronics.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-indol-1-yl)-3-(1H-pyrazol-1-yl)propan-1-one: Lacks the nitro group, which may result in different biological and electronic properties.
1-(2,3-dihydro-1H-indol-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)butan-1-one: Has an additional carbon in the linker, potentially altering its reactivity and interactions.
1-(2,3-dihydro-1H-indol-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-2-one: The position of the carbonyl group is different, which can affect its chemical behavior.
Uniqueness
1-(2,3-dihydro-1H-indol-1-yl)-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one is unique due to the presence of both an indole and a nitro-substituted pyrazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14N4O3 |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(3-nitropyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C14H14N4O3/c19-14(7-9-16-8-6-13(15-16)18(20)21)17-10-5-11-3-1-2-4-12(11)17/h1-4,6,8H,5,7,9-10H2 |
InChI Key |
GHLNUIMFXZFYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN3C=CC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


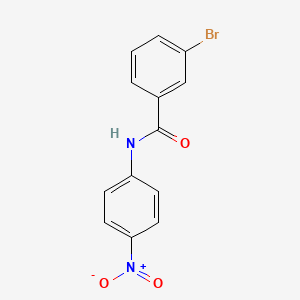
![3,6-dicyclopropyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963591.png)
![N-(1-ethyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10963600.png)
![2-[4,5-bis(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B10963604.png)
![methyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10963610.png)
![1-{[2-(1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B10963613.png)
![2-[(2,4-difluorophenoxy)methyl]-N-(pyridin-3-yl)benzamide](/img/structure/B10963617.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10963629.png)
![(2E)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]prop-2-en-1-one](/img/structure/B10963634.png)
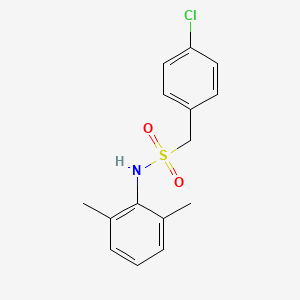
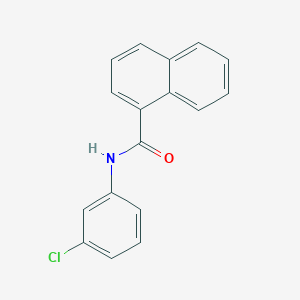
![N-[4-(dimethylamino)benzyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10963647.png)
